Dnmt/hdac-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dnmt/hdac-IN-1 is a dual inhibitor of DNA methyltransferase and histone deacetylase. These enzymes play crucial roles in epigenetic regulation, which involves modifications that affect gene expression without altering the DNA sequence. The compound has shown significant potential in cancer research, particularly in targeting cancer stem cells and enhancing the effectiveness of immune checkpoint blockade therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dnmt/hdac-IN-1 typically involves the combination of specific inhibitors for DNA methyltransferase and histone deacetylase. One common approach is to use 5-azacytidine as the DNA methyltransferase inhibitor and butyrate as the histone deacetylase inhibitor. The reaction conditions often include the use of solvents like dimethyl sulfoxide and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dnmt/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Dnmt/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study epigenetic modifications and their effects on gene expression.
Biology: Employed in research on cancer stem cells and their role in tumorigenesis.
Medicine: Investigated for its potential to enhance the effectiveness of immune checkpoint blockade therapy in cancer treatment.
Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications .
Wirkmechanismus
Dnmt/hdac-IN-1 exerts its effects by inhibiting the activity of DNA methyltransferase and histone deacetylase. This inhibition leads to the reactivation of silenced genes and the induction of a viral mimicry response. The compound promotes the expression of endogenous retroviral elements, increasing the intracellular level of double-stranded RNA. This activates the RIG-I–MAVS pathway, leading to the production of interferons and chemokines, and the augmentation of interferon-stimulated genes and PD-L1 expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-azacytidine: A DNA methyltransferase inhibitor used in combination with histone deacetylase inhibitors.
Butyrate: A histone deacetylase inhibitor often used in combination with DNA methyltransferase inhibitors.
Decitabine: Another DNA methyltransferase inhibitor with similar applications in cancer research .
Uniqueness
Dnmt/hdac-IN-1 is unique in its dual inhibition of both DNA methyltransferase and histone deacetylase, which provides a synergistic effect in targeting cancer cells. This dual inhibition leads to more potent antitumor effects compared to using either inhibitor alone .
Eigenschaften
Molekularformel |
C19H16ClF3N2O3 |
---|---|
Molekulargewicht |
412.8 g/mol |
IUPAC-Name |
2-chloro-N-[2-[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]ethyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H16ClF3N2O3/c20-16-7-6-14(19(21,22)23)11-15(16)18(27)24-10-9-13-3-1-12(2-4-13)5-8-17(26)25-28/h1-8,11,28H,9-10H2,(H,24,27)(H,25,26)/b8-5+ |
InChI-Schlüssel |
LLFKETNCAMHDIE-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)/C=C/C(=O)NO |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)C=CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.